molecular formula C10H20N2O B12830347 (R)-1-Methyl-4-(pyrrolidin-3-yloxy)piperidine

(R)-1-Methyl-4-(pyrrolidin-3-yloxy)piperidine

Cat. No.: B12830347
M. Wt: 184.28 g/mol
InChI Key: FOFLBPLTBITLGX-SNVBAGLBSA-N
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Description

®-1-Methyl-4-(pyrrolidin-3-yloxy)piperidine is a compound that features a piperidine ring substituted with a pyrrolidin-3-yloxy group and a methyl group. This compound is of interest in medicinal chemistry due to its potential biological activities and its structural uniqueness, which allows it to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the catalytic hydrogenation of pyrrolylpyridine, which can be prepared by the condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran . The hydrogenation process often uses palladium on carbon as a catalyst in the presence of hydrochloric acid to achieve high yields .

Industrial Production Methods

Industrial production of ®-1-Methyl-4-(pyrrolidin-3-yloxy)piperidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The choice of catalysts and solvents is crucial to ensure the scalability and cost-effectiveness of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

®-1-Methyl-4-(pyrrolidin-3-yloxy)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium or platinum.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidine derivatives with additional oxygen-containing functional groups, while reduction can lead to fully saturated piperidine rings.

Scientific Research Applications

®-1-Methyl-4-(pyrrolidin-3-yloxy)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-1-Methyl-4-(pyrrolidin-3-yloxy)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-1-Methyl-4-(pyrrolidin-3-yloxy)piperidine is unique due to its combination of a piperidine ring with a pyrrolidin-3-yloxy group, providing a distinct three-dimensional structure that can interact with biological targets in ways that simpler compounds cannot. This uniqueness makes it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

1-methyl-4-[(3R)-pyrrolidin-3-yl]oxypiperidine

InChI

InChI=1S/C10H20N2O/c1-12-6-3-9(4-7-12)13-10-2-5-11-8-10/h9-11H,2-8H2,1H3/t10-/m1/s1

InChI Key

FOFLBPLTBITLGX-SNVBAGLBSA-N

Isomeric SMILES

CN1CCC(CC1)O[C@@H]2CCNC2

Canonical SMILES

CN1CCC(CC1)OC2CCNC2

Origin of Product

United States

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